Dodecanoic-2-13C acid

Catalog No.
S1923463
CAS No.
287100-78-1
M.F
C12H24O2
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecanoic-2-13C acid

CAS Number

287100-78-1

Product Name

Dodecanoic-2-13C acid

IUPAC Name

(213C)dodecanoic acid

Molecular Formula

C12H24O2

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1

InChI Key

POULHZVOKOAJMA-KHWBWMQUSA-N

SMILES

CCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCC[13CH2]C(=O)O
  • Metabolic studies

    Researchers can use dodecaonoic-2-13C acid to trace the metabolic pathways of fatty acids in living organisms. The carbon-13 isotope acts as a label, allowing scientists to track the incorporation and fate of the fatty acid within a cell or organism. This information is crucial for understanding how organisms utilize fats for energy and biosynthesis.Source: [Isotope-Labeled Compounds: Applications in Biology and Medicine: ]

  • Lipid analysis

    Dodecanoic-2-13C acid can be used as an internal standard in mass spectrometry analysis of lipids. The known isotopic composition of the molecule serves as a reference point for accurately measuring the mass of other lipids in a sample. This technique is essential for quantifying and identifying various fatty acids within complex biological mixtures. Source: [Quantitative Analysis of Fatty Acids by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry: ]

  • Investigation of protein-lipid interactions

    Dodecanoic-2-13C acid can be used to study how proteins interact with fatty acids. By incorporating the labeled fatty acid into a biological membrane, researchers can monitor its interaction with specific proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy. This approach provides insights into cellular processes that rely on protein-lipid interactions. Source: [Applications of Stable Isotope Labeling in NMR Spectroscopy: ]

Dodecanoic-2-13C acid, also known as lauric acid-2-13C, is a stable isotope-labeled compound derived from dodecanoic acid, which is a twelve-carbon medium-chain saturated fatty acid. The molecular formula for dodecanoic-2-13C acid is C₁₂H₂₄O₂, with a molecular weight of approximately 201.31 g/mol. This compound is characterized by its straight-chain structure and is commonly found in various natural fats and oils, particularly coconut oil and palm kernel oil. Dodecanoic-2-13C acid is notable for its unique isotopic labeling, which allows for specific applications in metabolic studies and tracer experiments in biological systems .

Dodecanoic-2-¹³C acid itself likely doesn't have a specific mechanism of action. Its primary purpose is as a tracer molecule in scientific research.

  • The ¹³C isotope allows researchers to track the fate of lauric acid in biological systems.
  • By studying the incorporation and movement of the ¹³C label within cells or organisms, scientists can investigate various aspects of fatty acid metabolism, including absorption, transport, and utilization for energy production [].
  • Lauric acid is generally considered safe for human consumption in moderate amounts found in food sources [].
  • However, concentrated lauric acid may cause skin irritation.
  • Specific safety data for Dodecanoic-2-¹³C acid may not be available due to its limited commercial use. It's advisable to handle it with standard laboratory precautions for organic compounds, including wearing gloves and working in a fume hood.
Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters.
    Dodecanoic 2 13C acid+AlcoholEster+Water\text{Dodecanoic 2 13C acid}+\text{Alcohol}\rightarrow \text{Ester}+\text{Water}
  • Saponification: Hydrolysis of fats in the presence of a base to yield glycerol and soap.
    Fat+BaseGlycerol+Soap\text{Fat}+\text{Base}\rightarrow \text{Glycerol}+\text{Soap}
  • Oxidation: Undergoes oxidation reactions to form ketones or aldehydes.

These reactions are facilitated by various catalysts and conditions, demonstrating the compound's reactivity typical of carboxylic acids .

Dodecanoic-2-13C acid exhibits significant biological activity, primarily due to its role as a medium-chain fatty acid. It possesses antimicrobial properties, making it effective against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. Additionally, dodecanoic acid has been implicated in metabolic processes, including energy production and lipid metabolism, highlighting its importance in nutrition and health .

Dodecanoic-2-13C acid can be synthesized through various methods:

  • Isotopic Labeling: Incorporating carbon-13 isotopes during the synthesis of dodecanoic acid from simpler precursors using carbon dioxide or other carbon sources enriched with carbon-13.
  • Fermentation: Utilizing microbial fermentation processes where specific strains produce dodecanoic acid under controlled conditions.
  • Chemical Synthesis: Starting from fatty acids or their derivatives through chain elongation or other organic transformations.

These methods allow for the production of dodecanoic-2-13C acid with high purity and specific isotopic labeling necessary for research applications .

Dodecanoic-2-13C acid has several applications:

  • Metabolic Studies: Used as a tracer in metabolic studies to understand fatty acid metabolism in living organisms.
  • Nutritional Research: Investigated for its role in dietary fats and their effects on health.
  • Pharmaceuticals: Explored for potential therapeutic uses due to its antimicrobial properties.

These applications leverage the unique isotopic signature of dodecanoic-2-13C acid, facilitating advanced research in biochemistry and nutrition .

Dodecanoic-2-13C acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Dodecanoic AcidC₁₂H₂₄O₂Natural fatty acid found in coconut oil
Hexanoic AcidC₆H₁₂O₂Shorter chain length; more volatile
Octadecanoic AcidC₁₈H₃₆O₂Longer chain; solid at room temperature
Myristic AcidC₁₄H₂₈O₂Four carbons longer; found in nutmeg oil
Lauric Acid (non-labeled)C₁₂H₂₄O₂Non-isotopically labeled version

Dodecanoic-2-13C acid's isotopic labeling distinguishes it from these compounds, making it particularly valuable for research purposes where tracking metabolic pathways is essential .

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2-~13~C)Dodecanoic acid

Dates

Modify: 2024-04-14

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